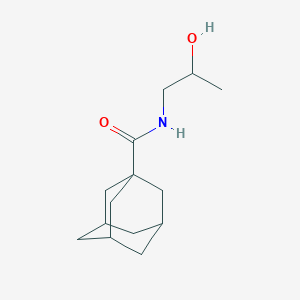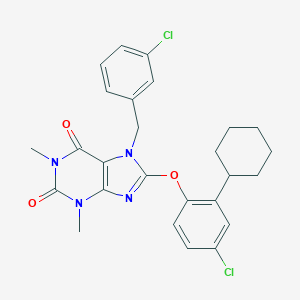![molecular formula C20H22N2O3 B395172 N-[4-(cyclohexylcarbamoyl)phenyl]-2-hydroxybenzamide](/img/structure/B395172.png)
N-[4-(cyclohexylcarbamoyl)phenyl]-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(cyclohexylcarbamoyl)phenyl]-2-hydroxybenzamide: is a chemical compound with the molecular formula C20H22N2O3 and a molecular weight of 338.40 g/mol . This compound is known for its unique structure, which includes a cyclohexylamino group, a carbonyl group, and a hydroxybenzamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyclohexylcarbamoyl)phenyl]-2-hydroxybenzamide typically involves the following steps:
Formation of the Cyclohexylamino Group: This step involves the reaction of cyclohexylamine with a suitable carbonyl compound to form the cyclohexylamino group.
Attachment of the Phenyl Group: The phenyl group is then attached to the cyclohexylamino group through a series of reactions involving aromatic substitution.
Formation of the Hydroxybenzamide Group: Finally, the hydroxybenzamide group is formed through the reaction of the phenyl group with a suitable hydroxyl and amide source.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to optimize the reaction rate and yield.
Use of Catalysts: Employing catalysts to enhance the reaction efficiency and selectivity.
Purification Techniques: Utilizing purification techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(cyclohexylcarbamoyl)phenyl]-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-[4-(cyclohexylcarbamoyl)phenyl]-2-hydroxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[4-(cyclohexylcarbamoyl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-[4-(cyclohexylcarbamoyl)phenyl]-2-hydroxybenzamide can be compared with other similar compounds, such as:
N-{4-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxy group.
N-{4-[(cyclohexylamino)carbonyl]phenyl}-2-aminobenzamide: Similar structure but with an amino group instead of a hydroxy group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities
Eigenschaften
Molekularformel |
C20H22N2O3 |
|---|---|
Molekulargewicht |
338.4g/mol |
IUPAC-Name |
N-[4-(cyclohexylcarbamoyl)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C20H22N2O3/c23-18-9-5-4-8-17(18)20(25)22-16-12-10-14(11-13-16)19(24)21-15-6-2-1-3-7-15/h4-5,8-13,15,23H,1-3,6-7H2,(H,21,24)(H,22,25) |
InChI-Schlüssel |
YEJLERYGRCLCOM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3O |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(2Z)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B395089.png)
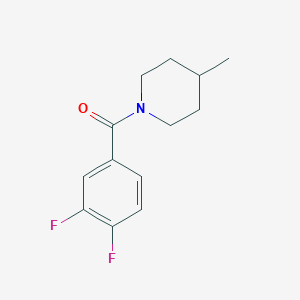
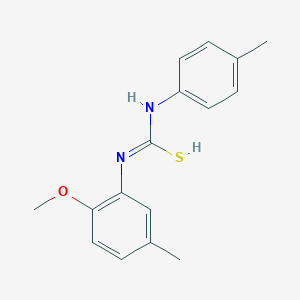
![2-Phenylethyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B395102.png)
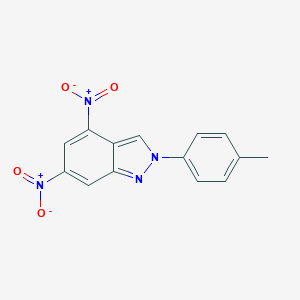
![4,6-Dimethyl-2-oxo-5-[(2-pyrimidinylsulfanyl)methyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B395105.png)
![1-(4-Chloro-phenyl)-5-[4-(1,1,2,2-tetrafluoro-ethoxy)-benzylsulfanyl]-1H-tetrazole](/img/structure/B395106.png)

![2-[(2,1,3-benzothiadiazol-5-ylmethyl)sulfanyl]-N-phenylacetamide](/img/structure/B395108.png)
![1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B395109.png)
![1-Cinnamyl-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B395110.png)
![2-methoxy-4-(methylsulfanyl)-N-{2-[4-(1-pyrrolidinylsulfonyl)phenyl]ethyl}benzamide](/img/structure/B395112.png)
